molecular formula C17H18O5 B8729797 (3,4-Dimethoxyphenyl)(3,5-dimethoxyphenyl)methanone CAS No. 116496-27-6

(3,4-Dimethoxyphenyl)(3,5-dimethoxyphenyl)methanone

Cat. No. B8729797
M. Wt: 302.32 g/mol
InChI Key: CDGJPOYKKKNYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethoxyphenyl)(3,5-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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properties

CAS RN

116496-27-6

Product Name

(3,4-Dimethoxyphenyl)(3,5-dimethoxyphenyl)methanone

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C17H18O5/c1-19-13-7-12(8-14(10-13)20-2)17(18)11-5-6-15(21-3)16(9-11)22-4/h5-10H,1-4H3

InChI Key

CDGJPOYKKKNYQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4,3',5'-Tetramethoxybenzophenone was prepared analogously to 4-(3,4-dimethoxybenzoyl)pyridine using butyl lithium (9 mL, 22 mmol, 2.5M), 4-bromoveratrole (2.9 mL, 20 mmol) and 3,5-dimethoxybenzonitrile (3.75 g, 23 mmol). The crude product was purified by flash column chromatography (silica gel, methylene chloride) to afford 1.54 g (26%) of the product: mp 107-110° C.; 1H NMR (CDCl3) δ 7.53-7.39 (m, 2 H), 6.95-6.84 (m, 3 H), 6.70-6.60 (m, 1 H), 3.96 (s, 3 H), 3.95 (s, 3 H), 3.83 (s, 6 H); 13C NMR (CDCl3) δ 195.0, 160.4, 153.0, 148.9, 140.1, 130.0, 125.4, 112.0, 109.7, 107.5, 104.1, 56.0, 55.5; Anal. Calcd for C17H18O5. Theoretical: C, 67.54; H, 6.00. Found: C, 67.38; H, 5.96.
Name
4-(3,4-dimethoxybenzoyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
3.75 g
Type
reactant
Reaction Step Four
Yield
26%

Synthesis routes and methods II

Procedure details

3,5-Dimethoxybenzoyl chloride (10.28 g, 51.24 mmol), 1,2-dimethoxybenzene (6.53 ml, 51.24 mmol), and aluminum chloride (7.52 g, 56.37 mmol) were treated in the same manner as described above for the synthesis of 3-(3,4-dimethoxy-phenyl)-3-(4-methoxy-phenyl)-acrylonitrile. The crude was purified via flash column chromatography (10% EtOAc in hexane gradient to 50% EtOAc in hexane in 50 min.) to give (3,4-dimethoxy-phenyl)-(3,5-dimethoxy-phenyl)-methanone as a light yellow solid (11.14 g, 72%); 1HNMR (DMSO-d6) δ 7.38-7.33 (m, 2H, Ar), 7.09 (d, J=8 Hz, 1H, Ar), 6.77 (s, 3H, OCH3), 3.86 (s, 3H, OCH3), 3.82 (s, 3H, OCH3), 3.79 (s, 6H, 2OCH3). The product was carried over to the next step.
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
6.53 mL
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Name
3-(3,4-dimethoxy-phenyl)-3-(4-methoxy-phenyl)-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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